Budotitane

Description

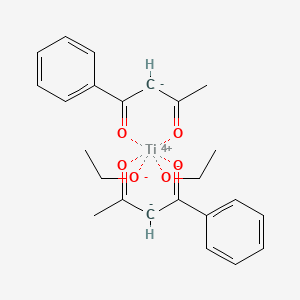

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

85969-07-9 |

|---|---|

Molecular Formula |

C24H28O6Ti |

Molecular Weight |

460.3 g/mol |

IUPAC Name |

ethanolate;1-phenylbutane-1,3-dione;titanium(4+) |

InChI |

InChI=1S/2C10H9O2.2C2H5O.Ti/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;2*1-2-3;/h2*2-7H,1H3;2*2H2,1H3;/q4*-1;+4 |

InChI Key |

HYSIJEPDMLSIQJ-UHFFFAOYSA-N |

SMILES |

CC[O-].CC[O-].CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Ti+4] |

Canonical SMILES |

CC[O-].CC[O-].CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Ti+4] |

Synonyms |

udotitane DEPBT diethoxy-(1-phenyl-1,3-butanedionato)titanium (IV) |

Origin of Product |

United States |

Foundational & Exploratory

Budotitane: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budotitane, with the chemical name cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), is an organometallic complex that has garnered significant interest for its potential as an antineoplastic agent. As an alternative to platinum-based chemotherapy drugs, its unique chemical structure and properties offer a different mechanism of action. This document provides a comprehensive overview of the chemical structure of this compound and a detailed methodology for its synthesis. All quantitative data is presented in a structured format for clarity, and key processes are visualized using diagrams to facilitate understanding.

Chemical Structure

This compound is a titanium(IV) complex featuring two bidentate 1-phenylbutane-1,3-dionato (benzoylacetonato) ligands and two ethoxide ligands. The stereochemistry of the ethoxide ligands is cis, which is a crucial feature of the molecule's active form.

The central titanium atom is octahedrally coordinated. The two benzoylacetonato ligands chelate to the titanium atom through their two oxygen atoms. The remaining two coordination sites are occupied by the ethoxide groups.

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | ethanolate;bis(1-phenylbutane-1,3-dione);titanium(4+) | |

| Synonyms | Budotitano, Budotitanum, diethoxy-(1-phenyl-1,3-butanedionato)titanium (IV) | |

| CAS Number | 85969-07-9 | |

| Molecular Formula | C24H28O6Ti | |

| Molecular Weight | 460.34 g/mol | [1] |

| SMILES String | CC[O-].CC[O-].CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Ti+4] | |

| Melting Point | 110 °C | [2] |

| Boiling Point | 315.5 °C at 760 mmHg | [3] |

| Flash Point | 133.7 °C | [3] |

| Solubility | Completely soluble in ethanol, somewhat soluble in hexanes. |

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of a β-diketone ligand, 1-phenyl-1,3-butanedione (commonly known as benzoylacetone), with a titanium alkoxide precursor, titanium(IV) ethoxide. The reaction is typically carried out in an inert atmosphere to prevent hydrolysis of the titanium ethoxide.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a procedure developed for an upper-level inorganic chemistry course.

Materials:

-

1-Phenyl-1,3-butanedione (Benzoylacetone)

-

Titanium(IV) ethoxide

-

Absolute ethanol

-

Nitrogen gas

-

Glass vial with septum cap

-

Magnetic stir bar and stir plate

-

Syringe and needles

Procedure:

-

Preparation of the Ligand Solution:

-

In a clean, dry glass vial, dissolve 1-phenyl-1,3-butanedione in absolute ethanol.

-

Add a magnetic stir bar to the vial and seal it with a septum cap.

-

Stir the mixture on a stir plate until the ligand is completely dissolved.

-

-

Inert Atmosphere:

-

While the solution is stirring, purge the vial with a gentle stream of nitrogen gas.

-

Insert a needle connected to a nitrogen source through the septum cap, and a second needle to act as a vent. This removes air and prevents moisture from entering the reaction vessel.

-

-

Addition of Titanium Precursor:

-

Purge a syringe and needle with nitrogen gas.

-

Carefully draw the required amount of titanium(IV) ethoxide into the syringe.

-

Slowly add the titanium(IV) ethoxide to the stirring ligand solution in the vial.

-

-

Reaction and Precipitation:

-

Continue stirring the reaction mixture under a nitrogen atmosphere.

-

A white precipitate of this compound will begin to form.

-

Allow the reaction to proceed until the formation of the precipitate ceases.

-

-

Isolation and Drying of the Product:

-

Once the reaction is complete, remove the mixture from the vial.

-

The product can be isolated by evaporation of the solvent. A common method is to pour the solution onto a large watch glass and allow the ethanol to evaporate in a fume hood.

-

As the solvent evaporates, the white precipitate will take on a yellowish hue.

-

Expected Yield:

A typical yield for this synthesis is approximately 52%.

Spectroscopic Data

Characterization of the synthesized this compound can be performed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a solvent like CDCl₃ is expected to show signals corresponding to the aromatic protons of the phenyl group, the vinyl proton on the C=C bond of the enol form of the ligand, the enolic hydroxyl proton (often a broad singlet), and the methyl protons. The presence of multiple isomers in solution can lead to a more complex spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. The keto form of the benzoylacetone ligand exhibits two distinct C=O stretching peaks. The enol form shows a broad O-H stretch (due to hydrogen bonding) and a C=O stretching frequency that is lowered due to conjugation. A C=C stretching band for the enol is also typically observed.

Pharmacokinetic Data

A clinical phase I trial of this compound administered as an intravenous infusion provided the following pharmacokinetic parameters.[4]

| Dose | Cmax (μg/ml) | t1/2 (h) | Cltot (ml/min) | AUC (h x μg/ml) |

| 180 mg/m² | 2.9 ± 1.2 | 78.7 ± 24.4 | 25.3 ± 4.6 | 203 ± 71.5 |

| 230 mg/m² | 2.2 ± 0.8 | 59.3 ± 12.1 | 44.9 ± 23.6 | 183 ± 90.4 |

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

References

Budotitane: A Technical Chronicle of a Non-Platinum Anticancer Candidate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Budotitane, with the chemical name cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), emerged in the history of cancer research as a promising non-platinum-based chemotherapeutic agent. As one of the first titanium complexes to advance to clinical trials, it represented a significant effort to broaden the arsenal of metal-based drugs beyond the established platinum compounds.[1] This technical guide provides a comprehensive overview of this compound's journey, detailing its preclinical development, structure-activity relationships, clinical evaluation, and the experimental methodologies employed. Despite its eventual discontinuation due to formulation challenges and toxicity, the study of this compound has provided valuable insights into the design and development of novel metallodrugs for cancer therapy.[1][2]

Preclinical Research and Development

The initial development of this compound was driven by the need for anticancer agents with different mechanisms of action and toxicity profiles compared to cisplatin. Titanium(IV) complexes were identified as promising candidates due to their potential for high activity against solid tumors and lower toxicity.[3]

Antitumor Activity

Preclinical studies demonstrated that this compound possesses considerable antitumor activity, particularly against slow-growing tumors.[1] It showed marked efficacy in various transplantable tumor models. In contrast, its activity was poor against faster-growing cancers like leukemia.[1]

| Tumor Model | Host | Route of Administration | Efficacy | Reference |

| Sarcoma 180 | Mouse | Intramuscular | Marked inhibition of tumor growth | [4] |

| Colon Adenocarcinoma MAC 15A | Mouse | Ascitic | Cure rates of 50-80% | [4] |

| Autochthonous Colorectal Tumors | Rat | Not Specified | Promising effects | [2] |

| TD-Osteosarcoma | Rat | Transplantable | Inactive | [4] |

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies were conducted, with approximately 200 derivatives of this compound synthesized and evaluated to optimize its antitumor properties.[1] These studies, with the general formula D₂MX₂ (where D = 1,3-dicarbonyl; M = metal; X = labile ligand), revealed critical structural requirements for activity.[1]

| Structural Component | Variation | Impact on Antitumor Activity | Reference |

| Central Metal (M) | Ti, Zr, Hf, Mo, Sn, Ge | Decreasing effect in the order: Ti > Zr > Hf > Mo > Sn > Ge | [1][2] |

| Labile Ligand (X) | F, Br, Cl, OEt | No significant difference in cytotoxicity. OEt chosen for greater hydrolytic stability. | [1] |

| 1,3-Dicarbonyl Ligand (D) | Acetylacetonato (acac) | Very low activity. | [1] |

| Benzoylacetonato (bzac) | Optimal antitumor activity. | [1] | |

| Aromatic Ring Substitution | Electron-withdrawing (Cl, NO₂) or donating (OMe) groups | Slightly deleterious effect. | [1] |

// Nodes Start [label="Optimize D₂MX₂ Structure", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Metal [label="Central Metal (M)", fillcolor="#FFFFFF", fontcolor="#202124"]; LigandD [label="1,3-Dicarbonyl (D)", fillcolor="#FFFFFF", fontcolor="#202124"]; LigandX [label="Labile Ligand (X)", fillcolor="#FFFFFF", fontcolor="#202124"];

ResultM [label="Titanium (Ti)\nshows highest activity", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; ResultD [label="Benzoylacetonato (bzac)\nis optimal", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; ResultX [label="Ethoxy (OEt)\noffers best stability", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle];

This compound [label="Optimized Structure:\nthis compound", shape=Mdiamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Metal [label="Vary Metal"]; Start -> LigandD [label="Vary Ligand"]; Start -> LigandX [label="Vary Ligand"];

Metal -> ResultM [color="#5F6368"]; LigandD -> ResultD [color="#5F6368"]; LigandX -> ResultX [color="#5F6368"];

ResultM -> this compound [color="#5F6368"]; ResultD -> this compound [color="#5F6368"]; ResultX -> this compound [color="#5F6368"]; } dot Caption: Logical flow of structure-activity relationship studies.

Mechanism of Action and Hydrolytic Instability

The precise mechanism of action for this compound has not been fully elucidated, a challenge compounded by its hydrolytic instability.[1][5] It is hypothesized that, like other cytotoxic titanium complexes, this compound's bioactivity may involve interaction with DNA, ultimately leading to cell death.[6][7] However, unlike cisplatin, detailed biological studies on its specific cellular targets and signaling pathways are limited.[1]

A significant hurdle in the development of this compound was its tendency to hydrolyze under physiological conditions, forming inactive aggregates.[2][8] While the ethoxy groups provided more stability than halide counterparts, the compound's instability in aqueous solutions posed significant formulation and mechanistic investigation challenges.[1][2]

Clinical Evaluation: Phase I Trials

This compound, along with titanocene dichloride, was one of the first titanium-based anticancer agents to enter clinical trials.[1] Phase I studies were conducted to determine its maximum tolerated dose (MTD), pharmacokinetic profile, and dose-limiting toxicities (DLTs).

Pharmacokinetics

A limited pharmacokinetic analysis was performed on patients with solid tumors refractory to other treatments. The data was collected for two dose levels administered as an intravenous infusion twice weekly.[9]

| Parameter | 180 mg/m² Dose (n=5) | 230 mg/m² Dose (n=4) |

| Cₘₐₓ (µg/mL) | 2.9 ± 1.2 | 2.2 ± 0.8 |

| t₁/₂ (h) | 78.7 ± 24.4 | 59.3 ± 12.1 |

| Clₜₒₜ (mL/min) | 25.3 ± 4.6 | 44.9 ± 23.6 |

| AUC (h x µg/mL) | 203 ± 71.5 | 183 ± 90.4 |

| Data from Schilling et al., 1996[9] |

Toxicity and Clinical Outcome

The Phase I trials revealed several toxicities, with cardiac arrhythmia being the dose-limiting factor.[9] No objective tumor responses were observed during these studies.[9] Ultimately, this compound did not progress to Phase II trials, primarily due to these toxicities and persistent formulation problems.[1]

| Dose Level | Toxicity Observed | Reference |

| ≥ 9 mg/kg | Reversible impairment of taste | [4] |

| 15 mg/kg | Mild hepatotoxicity | [4] |

| 21 mg/kg | Dose-limiting nephrotoxicity | [4] |

| 180 mg/m² | 3-fold increase in reticulocytes (2/5 patients) | [9] |

| 230 mg/m² | WHO Grade 3 cardiac arrhythmias (2/4 patients); 3-fold increase in reticulocytes (2/4 patients) | [9] |

Experimental Protocols

This section provides an overview of the methodologies likely employed in the preclinical evaluation of this compound, based on standard practices and available literature.

Synthesis of this compound

The synthesis of this compound involves the reaction of a titanium(IV) precursor with the β-diketonate ligand, 1-phenyl-1,3-butanedione (benzoylacetone).[7][10]

// Nodes Ti_precursor [label="Titanium(IV) Precursor\n(e.g., Ti(OEt)₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand [label="Benzoylacetone Ligand\n(bzac)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Anhydrous Solvent\n(e.g., Ethanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Reaction under\nInert Atmosphere", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation &\nEvaporation", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound Product\n[Ti(bzac)₂(OEt)₂]", shape=Mdiamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, IR, MS)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Ti_precursor -> Reaction [color="#5F6368"]; Ligand -> Reaction [color="#5F6368"]; Solvent -> Reaction [color="#5F6368"]; Reaction -> Precipitation [color="#5F6368"]; Precipitation -> Product [color="#5F6368"]; Product -> Characterization [label="Verify Structure", color="#5F6368"]; } dot Caption: General workflow for the synthesis of this compound.

Protocol Outline:

-

Ligand Dissolution: Dissolve 1-phenyl-1,3-butanedione in an anhydrous solvent, such as ethanol, in a reaction vessel equipped with a magnetic stirrer.[7]

-

Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.[7]

-

Precursor Addition: Add the titanium(IV) precursor (e.g., titanium tetraethoxide) to the stirred ligand solution.

-

Reaction: Allow the mixture to react, often with stirring, for a specified period. The reaction may result in the formation of a precipitate.[7]

-

Isolation: Isolate the product by filtration or by evaporating the solvent. The resulting solid can be washed with a non-polar solvent like hexane to remove unreacted starting materials.[7]

-

Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, IR spectroscopy, and mass spectrometry.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, serving as a measure of cell viability and the cytotoxic potential of a compound.[6][11]

Protocol Outline:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, C6, CHO) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10][11]

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include vehicle-only controls.[11]

-

Incubation: Incubate the cells with the compound for a set period (e.g., 48-72 hours).[11]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Antitumor Assay (Murine Sarcoma 180 Model)

This protocol describes a common method for evaluating the antitumor efficacy of a compound using a transplantable solid tumor model in mice.[4][12]

Protocol Outline:

-

Animal Acclimation: Acclimate male Swiss mice to the laboratory conditions for at least one week prior to the experiment.[12]

-

Tumor Implantation: Prepare a single-cell suspension of Sarcoma 180 (S-180) cells. Inject the cells (e.g., 2 x 10⁶ cells) subcutaneously or intramuscularly into the flank of each mouse.[12]

-

Treatment Initiation: Once tumors reach a palpable size, randomize the mice into control and treatment groups.

-

Compound Administration: Administer this compound (dissolved or suspended in a suitable vehicle) via a specified route (e.g., intraperitoneal or intravenous) according to a predetermined dose and schedule. The control group receives the vehicle only.

-

Monitoring: Monitor the animals daily for signs of toxicity (e.g., weight loss, behavioral changes). Measure tumor volume with calipers at regular intervals.

-

Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors and weigh them.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the average tumor weight or volume in the treated groups to the control group.

// Nodes Compound [label="this compound", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Screening\n(e.g., MTT Assay on Cancer Cell Lines)", fillcolor="#FFFFFF", fontcolor="#202124"]; Mutagenicity [label="Mutagenicity Testing\n(Ames Test)", fillcolor="#FFFFFF", fontcolor="#202124"]; ActivityFound [label="Cytotoxic Activity?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; InVivo [label="In Vivo Animal Models\n(e.g., Sarcoma 180 Xenograft)", fillcolor="#FFFFFF", fontcolor="#202124"]; Efficacy [label="Antitumor Efficacy?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Toxicity [label="Toxicity Profiling", fillcolor="#FFFFFF", fontcolor="#202124"]; PhaseI [label="Candidate for\nPhase I Clinical Trial", shape=Mdiamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop [label="Stop Development", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Compound -> InVitro [color="#5F6368"]; Compound -> Mutagenicity [color="#5F6368"]; InVitro -> ActivityFound [color="#5F6368"]; ActivityFound -> InVivo [label="Yes", color="#34A853"]; ActivityFound -> Stop [label="No", color="#EA4335"]; InVivo -> Efficacy [color="#5F6368"]; InVivo -> Toxicity [color="#5F6368"]; Efficacy -> PhaseI [label="Yes", color="#34A853"]; Efficacy -> Stop [label="No", color="#EA4335"]; } dot Caption: Preclinical evaluation workflow for an anticancer drug.

Mutagenicity Assay (Ames Test)

The Ames test was used to assess the mutagenic potential of this compound.[4] This bacterial reverse mutation assay uses strains of Salmonella typhimurium that are auxotrophic for histidine (his-). A positive test indicates that the chemical can induce mutations that restore the gene function, allowing the bacteria to synthesize histidine and grow on a histidine-free medium.[1][9]

Protocol Outline:

-

Strain Preparation: Grow overnight cultures of S. typhimurium tester strains (e.g., TA98, TA100).[1]

-

Compound Preparation: Prepare various concentrations of this compound.

-

Metabolic Activation (Optional): Perform the assay with and without an S9 fraction from rat liver to simulate mammalian metabolism, as some compounds only become mutagenic after metabolic activation.[1]

-

Exposure: Combine the bacterial culture, the test compound, and either the S9 mix or a buffer in a tube.[9]

-

Plating: Mix the contents with molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) and pour it onto a minimal glucose agar plate (lacking histidine).[9]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[1]

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates mutagenicity. This compound showed no evidence of mutagenicity in this assay.[4]

Proposed Signaling Pathway of Action

While the specific signaling pathways modulated by this compound remain poorly defined, its proposed mechanism as a DNA-interacting agent places it within the broader class of DNA-damaging anticancer drugs.[6][13] These agents typically induce cytotoxicity by creating lesions in the DNA that block replication and transcription, triggering cell cycle arrest and ultimately leading to programmed cell death (apoptosis).[13][14]

// Nodes this compound [label="this compound\n(Proposed)", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell [label="Cancer Cell", shape=box3d, fillcolor="#FFFFFF", fontcolor="#202124"]; DNA_Damage [label="DNA Adducts &\nCross-links", fillcolor="#FBBC05", fontcolor="#202124"]; Replication_Block [label="Replication & Transcription\nBlockade", fillcolor="#FBBC05", fontcolor="#202124"]; Sensor [label="Damage Sensors\n(e.g., ATR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Effector [label="Effector Kinases\n(e.g., p53)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arrest [label="Cell Cycle Arrest", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; Repair [label="DNA Repair Attempt", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)", shape=Mdiamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> Cell [label="Cellular Uptake", color="#5F6368"]; Cell -> DNA_Damage [label="Interacts with DNA", color="#5F6368"]; DNA_Damage -> Replication_Block [color="#5F6368"]; Replication_Block -> Sensor [label="Signal", color="#5F6368"]; Sensor -> Effector [label="Activate", color="#5F6368"]; Effector -> Arrest [label="Induce", color="#5F6368"]; Arrest -> Repair [label="Allows Time for", color="#5F6368"]; Repair -> Apoptosis [label="If Fails or\nDamage is Severe", style=dashed, color="#5F6368"]; Effector -> Apoptosis [label="Induce", color="#5F6368"]; } dot Caption: Proposed DNA damage-induced apoptosis pathway.

This generalized pathway involves:

-

DNA Damage: this compound forms adducts with DNA, distorting its structure.[14]

-

Cellular Response: DNA damage sensors recognize the lesions, activating downstream effector proteins like p53.[13]

-

Cell Cycle Arrest: The cell cycle is halted to prevent the replication of damaged DNA and to allow time for repair.[13]

-

Apoptosis Induction: If the DNA damage is too extensive to be repaired, the apoptotic cascade is initiated, leading to the elimination of the cancer cell.[14]

Conclusion

This compound stands as a noteworthy chapter in the history of anticancer drug development. It was a pioneering effort to move beyond platinum-based therapies, demonstrating that titanium complexes could exhibit significant preclinical antitumor activity. The extensive structure-activity relationship studies provided a valuable framework for the design of future metallodrugs. However, its journey also highlighted critical challenges, particularly the importance of hydrolytic stability, formulation, and managing off-target toxicities. While this compound itself did not become a clinical success, the research laid the groundwork for the continued exploration of titanium and other transition metal complexes as a source of novel and effective cancer therapies.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro T Cell Killing Assay Protocol [sigmaaldrich.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. openriver.winona.edu [openriver.winona.edu]

- 8. researchgate.net [researchgate.net]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. scirp.org [scirp.org]

- 13. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Tide of Titanium: A Technical Guide to the Antineoplastic Properties of Titanium Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel and effective anticancer agents has led researchers to explore the therapeutic potential of metal-based compounds beyond the well-established platinum drugs. Among these, titanium complexes have emerged as a promising class of antineoplastic agents, demonstrating potent cytotoxicity against a broad spectrum of cancer cell lines, including those resistant to conventional therapies.[1][2] This technical guide provides an in-depth exploration of the core antineoplastic properties of various titanium complexes, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used in their evaluation.

Classes of Antineoplastic Titanium Complexes

The anticancer activity of titanium was first discovered in the 1970s.[3] Since then, several classes of titanium complexes have been synthesized and evaluated for their therapeutic potential. The primary classes include:

-

Titanocenes: These are organometallic compounds containing a titanium atom sandwiched between two cyclopentadienyl rings. Titanocene dichloride was the first to enter clinical trials.[1][2]

-

Budotitane Analogues: These complexes feature a central titanium atom coordinated to β-diketonate and alkoxide ligands. This compound also underwent clinical evaluation.[3][4]

-

Salan Complexes: These compounds contain a titanium center chelated by a tetradentate salan ligand. They have shown high hydrolytic stability and potent anticancer activity.[5][6]

-

Schiff Base Complexes: A diverse group of complexes where titanium is coordinated to Schiff base ligands, offering a tunable platform for developing new anticancer agents.[7][8]

Quantitative Data on Antineoplastic Activity

The in vitro cytotoxicity of titanium complexes is typically evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative parameter. The following tables summarize the reported IC50 values for various titanium complexes against a range of human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Titanocene Complexes

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Titanocene Dichloride | Renal (Caki-1) | 36 | [9] |

| Renal (RXF 1781L) | 47 | [9] | |

| Prostate (PC-3) | >50 | [10] | |

| Breast (MCF-7) | ≥ 100 | [2] | |

| Titanocene Y | Renal (Caki-1) | 0.036 | [9] |

| Prostate (PC-3) | <10 | [10][11] | |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 23 ± 17 | [12][13] | |

| Titanocene X | Epidermoid (A431) | Comparable to Cisplatin | [14] |

Table 2: In Vitro Cytotoxicity (IC50) of Titanium Salan Complexes

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Titanium Salan Complex 1 | Cervical (C3) | 2.2 ± 0.1 | [5] |

| Breast, Colon, CNS, Melanoma, Lung, Renal, Ovarian, Leukemia, Prostate cell lines | <10 in 19 cell lines | [15] | |

| Titanium Salan Complex 2 | Cervical (C3) | 8.6 ± 1.3 | [5] |

| Asymmetrical Halogenated/Nitrated Salan Complexes | HT-29 | <1 | [6][16] |

Table 3: In Vitro Cytotoxicity (IC50) of Titanium Schiff Base Complexes

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Ti-3-IO | HeLa, MCF-7 | 27.17 | [7] |

| Ti-5-ICl | HeLa, MCF-7 | 24.25 | [7] |

| TiH2L2 | HeLa | 28.8 (µg/mL) | [8] |

| A549 | 38.2 (µg/mL) | [8] | |

| TiH2L3 | HeLa | 14.7 (µg/mL) | [8] |

| A549 | 32.9 (µg/mL) | [8] | |

| TiH2L4 | HeLa | 31.2 (µg/mL) | [8] |

| A549 | 67.78 (µg/mL) | [8] |

Table 4: In Vivo Efficacy of Selected Titanium Complexes

| Compound | Tumor Model | Dosage | Tumor Growth Inhibition | Reference(s) |

| This compound | Murine Ascitic-Colon-Adenocarcinoma MAC 15A | Not Specified | 50-80% cure rate | [4] |

| Intramuscularly Transplanted Murine Sarcoma 180 | Not Specified | Marked inhibition | [4] | |

| Titanocene Y | Caki-1 Xenografts | 10, 20, 30 mg/kg | 61%, 49%, 40% respectively | [9] |

| Titanocene Y* | Caki-1 Xenografts | 25 mg/kg/d | Moderate, T/C value of 76% | [12][13][17] |

Table 5: Pharmacokinetic Parameters of this compound in Humans (Phase I Clinical Trial)

| Dose Level (mg/m²) | Cmax (µg/mL) | t1/2 (h) | Cltot (mL/min) | AUC (h x µg/mL) | Reference(s) |

| 180 | 2.9 ± 1.2 | 78.7 ± 24.4 | 25.3 ± 4.6 | 203 ± 71.5 | [3] |

| 230 | 2.2 ± 0.8 | 59.3 ± 12.1 | 44.9 ± 23.6 | 183 ± 90.4 | [3] |

Mechanisms of Antineoplastic Action

Titanium complexes exert their anticancer effects through a variety of mechanisms, often differing from those of platinum-based drugs. This suggests their potential to overcome cisplatin resistance. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the generation of endoplasmic reticulum (ER) stress.

Induction of Apoptosis

A predominant mechanism of action for many titanium complexes is the induction of programmed cell death, or apoptosis. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Some titanocenes have been shown to induce cytochrome c release, although subsequent apoptosis can be caspase-independent, involving the translocation of Apoptosis Inducing Factor (AIF) to the nucleus.[10][11]

-

Extrinsic Pathway: This pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface. Titanocene Y has been shown to activate caspase-3 and -7, key executioner caspases, without activating the initiator caspase-8 of the extrinsic pathway, suggesting a primary reliance on the intrinsic pathway in A431 cells.[14]

dot

Caption: Apoptosis induction by titanium complexes via intrinsic and extrinsic pathways.

Cell Cycle Arrest

Titanium complexes can also halt the proliferation of cancer cells by inducing cell cycle arrest at different phases.

-

G1/S Phase Arrest: Some titanocenes can cause an accumulation of cells in the G1 phase, preventing them from entering the S phase where DNA replication occurs.[18]

-

G2/M Phase Arrest: Other titanium complexes arrest the cell cycle at the G2/M checkpoint, inhibiting the transition into mitosis.[14]

dot

Caption: Cell cycle arrest induced by titanium complexes at G1/S and G2/M phases.

Endoplasmic Reticulum (ER) Stress

More recent studies have implicated ER stress as a potential mechanism of action for some titanium complexes. The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), which can ultimately lead to apoptosis if the stress is prolonged and severe.

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the evaluation of antineoplastic agents. The following sections detail the methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the titanium complex and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

dot

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[19]

-

Cell Culture and Treatment: Culture cells and treat with the titanium complex for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[19][20]

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[20]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21]

-

Cell Treatment: Treat cells with the titanium complex to induce apoptosis.

-

Cell Harvesting: Collect the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[21][22]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[21][22]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vivo Tumor Xenograft Model

Animal models are essential for evaluating the in vivo efficacy and toxicity of anticancer drug candidates.[23][24]

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).[23]

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.[23][24]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size and then randomize the mice into treatment and control groups.

-

Drug Administration: Administer the titanium complex (and a vehicle control) to the respective groups via a clinically relevant route (e.g., intraperitoneal or intravenous injection).

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Efficacy and Toxicity Assessment: At the end of the study, sacrifice the animals, excise the tumors, and weigh them. Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.

Synthesis of Titanium Complexes

The synthesis of titanium complexes is a critical aspect of their development. The following are general synthetic approaches for the different classes of complexes.

-

Titanocene Dichloride: Typically synthesized by reacting titanium tetrachloride with sodium cyclopentadienide.[1][25]

-

This compound: Prepared from the reaction of titanium(IV) alkoxides with β-diketones.

-

Titanium Salan Complexes: Generally synthesized in a two-step process involving the condensation of a diamine with a substituted salicylaldehyde to form the salan ligand, followed by metallation with a titanium precursor.[5]

-

Titanium Schiff Base Complexes: Prepared by the reaction of a titanium salt with a pre-synthesized Schiff base ligand.

Conclusion and Future Perspectives

Titanium complexes represent a versatile and promising platform for the development of novel antineoplastic agents. Their diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest, often distinct from those of platinum-based drugs, offer the potential to overcome drug resistance. The ability to tune the chemical and biological properties of these complexes through ligand modification provides a powerful tool for optimizing their efficacy and reducing their toxicity.

Future research in this field will likely focus on:

-

Rational Ligand Design: Synthesizing new ligands to enhance the stability, selectivity, and potency of titanium complexes.

-

Mechanism of Action Studies: Further elucidating the detailed molecular pathways targeted by these compounds to identify biomarkers for patient stratification.

-

Drug Delivery Systems: Developing targeted delivery strategies to improve the therapeutic index of titanium-based drugs.

-

Combination Therapies: Investigating the synergistic effects of titanium complexes with other anticancer agents.

The continued exploration of the antineoplastic properties of titanium complexes holds significant promise for expanding the arsenal of effective cancer chemotherapeutics.

References

- 1. Titanocene dichloride - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Clinical phase I and pharmacokinetic trial of the new titanium complex this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of the preclinical activity of this compound in three different transplantable tumor systems, its lack of mutagenicity, and first results of clinical phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Titanium Salan Complexes Displays Strong Antitumor Properties In Vitro and In Vivo in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C1-symmetrical titanium(IV) complexes of salan ligands with differently substituted aromatic rings: enhanced cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Homoleptic complexes of titanium( iv ) fused with O^N^O Schiff base derivatives: design, BSA–DNA interaction, molecular docking, DFT and cytotoxicity ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03821A [pubs.rsc.org]

- 8. Bioactive O^N^O^ Schiff base appended homoleptic titanium(iv) complexes: DFT, BSA/CT-DNA interactions, molecular docking and antitumor activity against HeLa and A549 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. fjrehmann.de [fjrehmann.de]

- 11. Novel titanocene anti-cancer drugs and their effect on apoptosis and the apoptotic pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. benthamscience.com [benthamscience.com]

- 14. Substituted titanocenes induce caspase-dependent apoptosis in human epidermoid carcinoma cells in vitro and exhibit antitumour activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Titanium Salan Complexes Displays Strong Antitumor Properties In Vitro and In Vivo in Mice | PLOS One [journals.plos.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. vet.cornell.edu [vet.cornell.edu]

- 21. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Preparation of Titanocene dichloride_Chemicalbook [chemicalbook.com]

Theoretical Underpinnings of Budotitane's Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While Budotitane, a pioneering non-platinum metal-based anticancer agent, has undergone preclinical and Phase I clinical investigations, a comprehensive public repository of its detailed bioactivity, including extensive IC50 values across numerous cell lines and specifics of its molecular signaling pathways, remains limited. This guide synthesizes the available theoretical and experimental data to provide an in-depth overview of the current understanding of this compound's mechanism of action, supplemented with standardized protocols for its further investigation.

Core Concepts: A Theoretical Framework

This compound, or cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), emerged as a promising alternative to platinum-based chemotherapeutics, demonstrating activity against cisplatin-resistant cancers.[1] The theoretical basis of its bioactivity is primarily attributed to its interaction with DNA, leading to the induction of cell death.[2] However, the compound's inherent hydrolytic instability in aqueous environments, leading to the formation of inactive titanium dioxide aggregates, has posed significant challenges to elucidating its precise mechanism of action.[3]

Structural-Activity Relationship and Isomeric Stability

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in understanding the structural nuances of this compound that contribute to its biological activity.

-

Isomeric Energetics: DFT calculations have revealed that the cis-trans-cis isomer of this compound is the most energetically favorable conformation.[4] The relative energies of different isomers are crucial as they can influence the compound's reactivity and interaction with biological targets.

-

Ligand Influence: The antitumor effect of this compound is highly dependent on the nature of its β-diketonato ligand. The presence of planar aromatic ring systems, such as the phenyl groups in this compound, is considered advantageous for its anticancer activity.[1] Furthermore, ligand asymmetry is thought to be an important factor for its bioactivity.[1]

Proposed Mechanism of Action: DNA Interaction

The leading hypothesis for this compound's anticancer effect is its ability to bind to DNA, thereby interfering with DNA replication and transcription, ultimately triggering cell death pathways. While the precise nature of this interaction is not fully characterized, it is believed to be the primary mode of its cytotoxic action.[2]

Quantitative Data Summary

The available quantitative data for this compound is primarily from preclinical animal studies and a Phase I clinical trial.

Preclinical Antitumor Activity

| Tumor Model | Host | Route of Administration | Outcome |

| Murine Ascitic-Colon-Adenocarcinoma MAC 15A | Mouse | Intramuscular | 50-80% cure rates[5] |

| Sarcoma 180 | Mouse | Intramuscular | Marked inhibition of tumor growth[5] |

| TD-Osteosarcoma | Rat | Not Specified | Inactive[5] |

Phase I Clinical Trial Pharmacokinetics

The following data was obtained from a Phase I clinical trial where this compound was administered as an intravenous infusion twice weekly.[1]

| Dose Level (mg/m²) | Cmax (µg/mL) | t1/2 (h) | Cltot (mL/min) | AUC (h x µg/mL) |

| 180 | 2.9 ± 1.2 | 78.7 ± 24.4 | 25.3 ± 4.6 | 203 ± 71.5 |

| 230 | 2.2 ± 0.8 | 59.3 ± 12.1 | 44.9 ± 23.6 | 183 ± 90.4 |

Dose-Limiting Toxicity: Cardiac arrhythmia was identified as the dose-limiting toxicity at 230 mg/m².[1] Other observed side effects included mild hepatotoxicity and nephrotoxicity.[5]

Experimental Protocols

The following sections detail standardized experimental protocols relevant to the theoretical and biological investigation of this compound.

Density Functional Theory (DFT) Calculations

This protocol outlines a general procedure for performing DFT calculations to determine the structural and electronic properties of this compound.

Objective: To calculate the optimized geometry, relative energies of isomers, and spectroscopic properties of this compound.

Computational Details:

-

Software: A quantum chemistry software package such as Orca, Gaussian, or ADF.[4][6]

-

Method: Density Functional Theory (DFT).

-

Functional: A suitable functional, for example, a meta-GGA functional like r²SCAN-3c, or a hybrid functional like B3LYP.[4]

-

Basis Set: A double-zeta or triple-zeta quality basis set with polarization functions (e.g., def2-SVP, def2-TZVP).

-

Solvent Model: An implicit solvent model, such as the Conductor-like Screening Model (COSMO), to simulate a biological-like environment (e.g., water or chloroform).[4]

Procedure:

-

Input Structure Generation: Create the initial 3D coordinates for the desired isomer of this compound.

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints to find the lowest energy structure.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy) and simulated vibrational spectra (IR).

-

Property Calculations: Calculate other desired properties such as electronic spectra (UV-vis) using Time-Dependent DFT (TD-DFT).

Cell Viability (MTT) Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on cancer cell lines.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from nanomolar to micromolar concentrations) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Caspase-3 Cleavage

This protocol details the detection of cleaved (activated) caspase-3 by Western blot, a key indicator of apoptosis.

Objective: To determine if this compound induces apoptosis via the activation of caspase-3.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cleaved caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and untreated cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for cleaved caspase-3.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved caspase-3 band in treated cells indicates apoptosis induction.

Molecular Docking with DNA

This protocol provides a general workflow for performing molecular docking of this compound with a DNA duplex.

Objective: To predict the binding mode and estimate the binding affinity of this compound to DNA.

Computational Tools:

-

Docking Software: AutoDock, Glide, or similar programs.

-

Molecular Visualization Software: PyMOL, VMD, or Chimera.

-

DNA Structure: A B-DNA structure from the Protein Data Bank (PDB), e.g., PDB ID: 1BNA.

-

Ligand Structure: A 3D structure of this compound, which can be generated and optimized using computational chemistry software.

Procedure:

-

Receptor and Ligand Preparation: Prepare the DNA (receptor) and this compound (ligand) structures by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

-

Grid Box Definition: Define a grid box around the potential binding site on the DNA, such as the minor or major groove.

-

Docking Simulation: Run the docking algorithm to explore different conformations and orientations of this compound within the defined grid box.

-

Scoring and Analysis: The docking program will score the different poses based on a scoring function that estimates the binding free energy. Analyze the top-scoring poses to identify the most probable binding mode.

-

Interaction Visualization: Visualize the interactions (e.g., hydrogen bonds, van der Waals contacts) between this compound and the DNA using molecular graphics software.

Visualizations: Pathways and Workflows

Hypothesized Apoptotic Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway for this compound-induced apoptosis, based on its proposed DNA-damaging activity.

Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.

General Experimental Workflow for Bioactivity Assessment

This diagram outlines a typical workflow for the theoretical and experimental evaluation of a novel anticancer compound like this compound.

Caption: General workflow for anticancer drug discovery and development.

References

- 1. Clinical phase I and pharmacokinetic trial of the new titanium complex this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. View of DFT Study for Characterization the Biological Activity of New Derivatives of Titanium (IV) this compound Complex [jgpt.co.in]

- 3. New bioactive titanium(IV) derivatives with their DFT, molecular docking, DNA/BSA interaction, antioxidant and in-vitro… [ouci.dntb.gov.ua]

- 4. openriver.winona.edu [openriver.winona.edu]

- 5. Assessment of the preclinical activity of this compound in three different transplantable tumor systems, its lack of mutagenicity, and first results of clinical phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

In Silico Modeling of Budotitane-DNA Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budotitane, a titanium(IV)-based metal complex, emerged as a promising anticancer agent, progressing to clinical trials. Its therapeutic potential is widely believed to stem from its interaction with DNA, leading to the induction of apoptosis in cancer cells. The advent of sophisticated in silico modeling techniques offers a powerful lens through which to dissect this interaction at a molecular level, providing invaluable insights for the rational design of more effective and less toxic metallodrugs. This technical guide provides a comprehensive overview of the methodologies and data pertinent to the in silico modeling of the this compound-DNA interaction. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to computationally investigate this and similar metal-based therapeutic agents. The guide summarizes available quantitative data, details relevant experimental and computational protocols, and visualizes key workflows and biological pathways.

Introduction

This compound, cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), is a notable example of a non-platinum metal complex investigated for its anticancer properties.[1] Preclinical studies demonstrated considerable antitumor activity, which led to its advancement into Phase I clinical trials.[2] The primary mechanism of action for many metal-based anticancer drugs is their interaction with DNA, and this compound is thought to be no exception. Understanding the precise nature of this interaction—be it covalent binding, groove binding, or intercalation—is paramount for elucidating its mechanism of cytotoxicity and for the development of next-generation titanium-based therapeutics with improved stability and efficacy.

In silico modeling, encompassing techniques such as molecular docking and molecular dynamics (MD) simulations, provides a detailed, atomistic view of the this compound-DNA complex. These computational methods allow for the prediction of binding modes, the calculation of binding affinities, and the dynamic behavior of the complex over time, offering insights that are often challenging to obtain through experimental methods alone. This guide will delve into the practical aspects of modeling this interaction, drawing upon established methodologies for similar metal complexes in the absence of a complete, published dataset for this compound itself.

Quantitative Data on Titanium Complex-DNA Interactions

While specific quantitative data for the this compound-DNA interaction remains elusive in publicly accessible literature, studies on analogous titanium(IV) complexes provide valuable benchmarks. This data is crucial for validating and calibrating in silico models. The following tables summarize key quantitative parameters from experimental studies on various titanium(IV) complexes and their interaction with calf thymus DNA (ct-DNA).

Table 1: DNA Binding Constants of Titanium(IV) Complexes

| Complex | Method | Binding Constant (Kb) (M-1) | Reference |

| Titanium(IV) Complex 1 | UV-Vis Spectroscopy | 5.03 x 103 | [3] |

| Titanium(IV) Complex 2 | UV-Vis Spectroscopy | 0.45 x 103 | [3] |

| Titanium(IV) Complex 3 | UV-Vis Spectroscopy | 3.82 x 103 | [3] |

| Titanium(IV) Complex 4 | UV-Vis Spectroscopy | 4.2 x 103 | [3] |

| Titanium(IV) Complex 5 | UV-Vis Spectroscopy | 5.63 x 103 | [3] |

| TiH2L1 | UV-Vis Spectroscopy | 1.12 x 105 | [4] |

| TiH2L2 | UV-Vis Spectroscopy | 2.27 x 105 | [4] |

| TiH2L3 | UV-Vis Spectroscopy | 1.11 x 105 | [4] |

| TiH2L4 | UV-Vis Spectroscopy | 1.07 x 105 | [4] |

| TiH2L5 | UV-Vis Spectroscopy | 0.7 x 105 | [4] |

Table 2: Thermodynamic Parameters for Titanium(IV) Complex-DNA Interaction

| Complex | ΔG (kJ mol-1) | Reference |

| Titanium(IV) Complex 5 | -21.39 | [3] |

Table 3: In Vitro Cytotoxicity of Titanium(IV) Complexes

| Complex | Cell Line | IC50 (µg mL-1) | Reference |

| TiH2L2 | HeLa | 28.8 | [4] |

| TiH2L3 | HeLa | 14.7 | [4] |

| TiH2L4 | HeLa | 31.2 | [4] |

| TiH2L2 | A549 | 38.2 | [4] |

| TiH2L3 | A549 | 32.9 | [4] |

| TiH2L4 | A549 | 67.78 | [4] |

Methodologies for In Silico Modeling

The in silico investigation of the this compound-DNA interaction involves a multi-step workflow, beginning with the preparation of the molecular structures and culminating in the analysis of simulation data.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the this compound-DNA system, docking can reveal potential binding sites and modes (e.g., minor groove, major groove, intercalation).

-

Preparation of this compound Structure:

-

Obtain the 3D structure of this compound. If a crystal structure is unavailable, it can be built using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform a geometry optimization of the this compound structure using a suitable quantum mechanical method (e.g., Density Functional Theory with a functional like B3LYP). This is crucial for obtaining an accurate representation of the molecule's conformation and electronic properties.

-

Assign partial atomic charges to the this compound atoms. For metal complexes, standard force field charges are often inadequate. Charges should be derived from the quantum mechanical calculations (e.g., using ESP or Mulliken population analysis).

-

-

Preparation of DNA Structure:

-

Select a suitable DNA sequence for the docking study. A common choice is the Dickerson-Drew dodecamer (d(CGCGAATTCGCG)2), for which high-quality crystal structures are available (PDB ID: 1BNA).

-

Prepare the DNA structure for docking by removing any water molecules and co-crystallized ligands. Add hydrogen atoms and assign appropriate charges using a standard biomolecular force field (e.g., AMBER, CHARMM).

-

-

Docking Simulation:

-

Utilize a docking program capable of handling metal complexes. Software such as AutoDock, when properly parameterized, or specialized tools like MetalDock are suitable choices.

-

Define the search space (grid box) on the DNA molecule to encompass potential binding sites, including the major and minor grooves.

-

Perform the docking simulation using a robust search algorithm, such as a Lamarckian genetic algorithm.

-

Generate a set of possible binding poses for the this compound-DNA complex.

-

-

Analysis of Docking Results:

-

Cluster the resulting docking poses based on their root-mean-square deviation (RMSD).

-

Rank the clusters based on their predicted binding energies.

-

Visually inspect the top-ranked poses to analyze the specific interactions (e.g., hydrogen bonds, van der Waals contacts) between this compound and the DNA molecule.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-DNA complex over time, allowing for an assessment of its stability and conformational changes.

-

System Setup:

-

Use the most promising binding pose obtained from the molecular docking study as the starting structure for the MD simulation.

-

Place the this compound-DNA complex in a periodic box of an appropriate size, ensuring a sufficient layer of solvent (water) molecules around the complex.

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Force Field Parameterization:

-

This is a critical step for metal complexes. Standard biomolecular force fields (e.g., AMBER, CHARMM) do not typically include parameters for titanium.

-

Force field parameters for this compound (bond lengths, bond angles, dihedral angles, and non-bonded parameters for the titanium atom) need to be developed. This can be achieved by fitting to high-level quantum mechanical calculations or by using existing parameter sets for similar titanium-containing systems, such as those based on the ReaxFF reactive force field for titanium oxides, with appropriate modifications.

-

-

Simulation Protocol:

-

Energy Minimization: Perform an initial energy minimization of the entire system to relieve any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure (e.g., 1 atm) to allow the solvent and ions to relax around the solute. This is typically done in a stepwise manner, with restraints on the solute that are gradually released.

-

Production Run: Run the simulation for a sufficient length of time (typically in the nanosecond to microsecond range) to sample the conformational space of the complex.

-

-

Analysis of MD Trajectories:

-

Structural Stability: Calculate the RMSD of the complex over time to assess its stability.

-

Conformational Changes: Analyze changes in the DNA structure (e.g., bending, unwinding) and the conformation of this compound.

-

Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds, salt bridges) between this compound and DNA throughout the simulation.

-

Binding Free Energy Calculation: Employ methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy of the this compound-DNA complex.

-

Visualization of Workflows and Pathways

Graphviz diagrams are provided to illustrate the logical flow of the in silico modeling process and the potential downstream biological consequences of the this compound-DNA interaction.

Caption: Workflow for in silico modeling of this compound-DNA interaction.

Caption: Putative intrinsic apoptotic pathway induced by this compound-DNA interaction.

Putative Biological Consequences of this compound-DNA Interaction

The binding of this compound to DNA is hypothesized to trigger a cascade of cellular events culminating in apoptosis. While the precise signaling pathway for this compound has not been fully elucidated, a plausible mechanism, based on the action of other DNA-damaging agents, involves the intrinsic apoptotic pathway.

Upon interaction with DNA, this compound may cause structural distortions that are recognized by the cell's DNA damage response (DDR) machinery. This can lead to the activation of tumor suppressor proteins like p53. Activated p53 can, in turn, modulate the expression of proteins from the Bcl-2 family, tipping the balance in favor of pro-apoptotic members such as Bax and Bak, while downregulating anti-apoptotic members like Bcl-2 and Bcl-xL.[5][6]

The pro-apoptotic Bcl-2 family proteins translocate to the outer mitochondrial membrane, leading to its permeabilization and the release of cytochrome c into the cytoplasm.[7][8] Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[9] Active caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates, leading to the characteristic morphological changes of programmed cell death.[10][11]

It is important to note that some studies on other titanium complexes, such as the titanium(IV)salan complex Tc52, have shown apoptosis induction that is independent of direct DNA damage, suggesting that alternative mechanisms of action may also be at play for titanium-based drugs.[12][13]

Conclusion

The in silico modeling of the this compound-DNA interaction represents a crucial step in understanding the therapeutic potential and mechanism of action of this and other titanium-based anticancer agents. While a complete experimental dataset for this compound is not yet available, this guide provides a robust framework for conducting such computational studies by leveraging methodologies established for analogous metal complexes. The combination of molecular docking and molecular dynamics simulations can provide profound insights into the binding modes, stability, and dynamic behavior of the this compound-DNA complex. This knowledge, in turn, can inform the design of novel metallodrugs with enhanced efficacy, greater stability, and reduced off-target toxicity, ultimately contributing to the advancement of cancer chemotherapy. Future experimental work to determine the specific binding constants, thermodynamic profile, and detailed apoptotic pathway for this compound will be invaluable for validating and refining these in silico models.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical phase I and pharmacokinetic trial of the new titanium complex this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ct-DNA Binding and Antibacterial Activity of Octahedral Titanium (IV) Heteroleptic (Benzoylacetone and Hydroxamic Acids) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive O^N^O^ Schiff base appended homoleptic titanium(iv) complexes: DFT, BSA/CT-DNA interactions, molecular docking and antitumor activity against HeLa and A549 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 7. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Caspase-mediated cleavage of beta-catenin precedes drug-induced apoptosis in resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential cytotoxicity induced by the Titanium(IV)Salan complex Tc52 in G2-phase independent of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Exploratory Studies on Budotitane's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budotitane, or cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), is a metal-organic compound that has been investigated for its potential as a chemotherapeutic agent. As a non-platinum-based metal complex, this compound emerged as a candidate to overcome some of the limitations associated with traditional platinum-based cancer therapies, such as significant side effects and acquired resistance. Preclinical studies have demonstrated its antitumor activity in various models, and it has progressed to Phase I clinical trials. This technical guide provides an in-depth overview of the exploratory studies on this compound's therapeutic potential, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical exploratory studies of this compound.

Table 1: Preclinical Antitumor Efficacy of this compound

| Tumor Model | Host | Key Findings | Reference |

| Sarcoma 180 (intramuscular) | Mouse | Marked inhibition of tumor growth. | [1] |

| Colon Adenocarcinoma MAC 15A (ascitic) | Mouse | Cure rates of 50-80% were achieved. | [1] |

| TD-Osteosarcoma | Rat | Inactive in this tumor model. | [1] |

Table 2: Phase I Clinical Trial Pharmacokinetic Data for this compound[2]

| Dose Level (mg/m²) | Cmax (µg/mL) | t½ (h) | Cltot (mL/min) | AUC (h x µg/mL) |

| 180 | 2.9 ± 1.2 | 78.7 ± 24.4 | 25.3 ± 4.6 | 203 ± 71.5 |

| 230 | 2.2 ± 0.8 | 59.3 ± 12.1 | 44.9 ± 23.6 | 183 ± 90.4 |

Table 3: Phase I Clinical Trial Dose-Limiting Toxicities of this compound[1][2]

| Dose Level | Toxicity | Grade (WHO) | Observations |

| 9 mg/kg | Impaired sense of taste | - | Reversible |

| 15 mg/kg | Hepatotoxicity | Mild | - |

| 21 mg/kg | Nephrotoxicity | Dose-limiting | - |

| 230 mg/m² | Cardiac arrhythmia | 3 | Dose-limiting toxicity, including polytope premature ventricular beats and nonsustained ventricular tachycardia. |

Experimental Protocols

Detailed experimental protocols for the key preclinical studies are outlined below. It is important to note that while the general methodologies are described, specific parameters from the original studies may not be fully available in the public domain.

In Vivo Antitumor Activity in Sarcoma 180 Model

Objective: To evaluate the antitumor efficacy of this compound in a murine solid tumor model.

Methodology:

-

Animal Model: Male ddY strain mice, 6 weeks of age.

-

Tumor Cell Line: Sarcoma 180 (S-180) cells.

-

Tumor Implantation: 5 x 10⁶ S-180 cells are transplanted subcutaneously (s.c.) or intramuscularly into the flank of each mouse.

-

Treatment Groups:

-

Control Group: Vehicle administration (e.g., saline or a suitable solvent for this compound).

-

This compound Treatment Group(s): Administration of this compound at various dose levels.

-

-

Drug Administration: this compound is administered intraperitoneally (i.p.) or intravenously (i.v.) according to a predefined schedule (e.g., daily for 5 days).

-

Endpoint Measurement: Tumor weight or volume is measured at a specific time point (e.g., day 8). Tumor growth inhibition is calculated as the percentage decrease in tumor size in the treated groups compared to the control group.

In Vivo Antitumor Activity in Murine Ascitic-Colon-Adenocarcinoma MAC 15A Model

Objective: To assess the efficacy of this compound in a murine ascitic tumor model.

Methodology:

-

Animal Model: Female mice of a suitable strain.

-

Tumor Cell Line: Murine ascitic-colon-adenocarcinoma MAC 15A cells.

-

Tumor Implantation: A specific number of MAC 15A cells are injected intraperitoneally (i.p.) to induce ascitic tumor growth.

-

Treatment Groups:

-

Control Group: Vehicle administration.

-

This compound Treatment Group(s): Administration of this compound at various dose levels.

-

-

Drug Administration: Treatment is typically administered i.p. following a defined schedule post-tumor cell inoculation.

-

Endpoint Measurement: The primary endpoint is the survival time of the mice. An increase in lifespan compared to the control group indicates antitumor activity. Cure rates are determined by the percentage of mice surviving long-term without evidence of tumor.

Pharmacokinetic Analysis of this compound in Human Plasma

Objective: To determine the pharmacokinetic profile of this compound in patients.

Methodology:

-

Sample Collection: Blood samples are collected from patients at various time points following intravenous infusion of this compound. Plasma is separated by centrifugation.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate this compound and an internal standard.

-

Analytical Method: Quantification of this compound in plasma is performed using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

HPLC System: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used in an isocratic or gradient elution mode.

-

Detection: UV or MS/MS detection is employed for quantification.

-

-

Data Analysis: Pharmacokinetic parameters such as Cmax, t½, clearance (Cl), and area under the curve (AUC) are calculated from the plasma concentration-time data.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and typical experimental workflows.

Caption: Proposed mechanism of action for this compound.

Caption: General workflow for preclinical in vivo efficacy studies.

Caption: Hypothesized intrinsic apoptosis pathway activated by this compound-induced DNA damage.

Conclusion

This compound has demonstrated notable antitumor activity in preclinical models and has undergone initial clinical evaluation. Its mechanism of action is believed to involve interaction with DNA, leading to cell cycle arrest and apoptosis. The quantitative data from Phase I trials provide a foundation for understanding its pharmacokinetic profile and toxicity in humans. While further research is needed to fully elucidate the specific molecular signaling pathways modulated by this compound and to optimize its therapeutic index, the exploratory studies summarized in this guide highlight its potential as a non-platinum-based anticancer agent. The detailed protocols and workflow visualizations provided herein serve as a valuable resource for researchers and professionals in the field of drug development.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Budotitane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of Budotitane, a promising titanocene-based anti-cancer agent. The document includes a summary of pharmacokinetic data from clinical trials and visual representations of the synthesis workflow and its proposed mechanism of action.

This compound, or cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), is a transition metal complex that has been investigated for its potential as a chemotherapeutic agent.[1][2][3] Unlike platinum-based drugs, this compound has shown activity against certain types of cancer and is one of the few transition metal complexes to have reached clinical trials.[1] Its proposed mechanism of action involves interaction with DNA, ultimately leading to cell death.[1][4] The synthesis protocol provided herein is based on established methods for the preparation of bis(β-diketonato)titanium(IV) complexes.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 1-phenyl-1,3-butanedione and titanium(IV) ethoxide. The procedure should be carried out under an inert atmosphere to prevent hydrolysis of the titanium precursor.

Materials and Reagents:

-

1-phenyl-1,3-butanedione

-

Titanium(IV) ethoxide

-

Anhydrous ethanol

-

Anhydrous hexane

-

Schlenk flask or a two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Nitrogen or Argon gas supply

-

Cannula or syringe for liquid transfer

-

Rotary evaporator

-

Glassware for filtration and recrystallization

Procedure:

-

Preparation of the Ligand Solution: In a Schlenk flask under a nitrogen atmosphere, dissolve 1-phenyl-1,3-butanedione (2 equivalents) in anhydrous ethanol. Stir the solution at room temperature until the ligand is completely dissolved.

-

Reaction with Titanium Precursor: While stirring the ligand solution, slowly add titanium(IV) ethoxide (1 equivalent) via syringe. The reaction mixture will be stirred under a continuous nitrogen stream.

-

Precipitation: Continue stirring the reaction mixture at room temperature. A white precipitate of this compound will begin to form. Allow the reaction to proceed for approximately one hour, or until precipitation appears complete.[1]

-

Isolation of the Crude Product: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The crude product will appear as a yellow solid upon evaporation of the solvent.[1]

-